molecular formula C13H14O2 B6343339 (2-ethenyl-1,3-dihydroinden-2-yl) acetate CAS No. 1029773-32-7

(2-ethenyl-1,3-dihydroinden-2-yl) acetate

Cat. No.: B6343339
CAS No.: 1029773-32-7
M. Wt: 202.25 g/mol
InChI Key: NMPZRFDBCDWKHF-UHFFFAOYSA-N
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Description

(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a heterocyclic organic compound with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a vinyl group attached to a dihydroindenyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenyl-1,3-dihydroinden-2-yl) acetate typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-ethenyl-1,3-dihydroinden-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-ethenyl-1,3-dihydroinden-2-yl) acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethenyl-1,3-dihydroinden-2-yl) acetate involves its interaction with various molecular targets. The vinyl group can undergo electrophilic addition reactions, while the acetate group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethenyl-1,3-dihydroinden-2-yl) acetate is unique due to its vinyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Biological Activity

(2-ethenyl-1,3-dihydroinden-2-yl) acetate is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a vinyl group that enhances its reactivity, making it suitable for various chemical transformations. The synthesis typically involves the reaction of 2-ethenyl-1,3-dihydroindene with acetic anhydride, often in the presence of sulfuric acid as a catalyst. This reaction is conducted under reflux conditions to ensure complete acetylation of the hydroxyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The vinyl group can undergo electrophilic addition reactions, while the acetate group can participate in nucleophilic substitution reactions. These interactions may lead to the formation of biologically active derivatives that exhibit antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. In vitro studies have shown that compounds derived from it can inhibit the growth of various bacterial and fungal strains. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Studies have explored the anticancer potential of this compound and its derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against several cancer cell lines, including lung carcinoma (A549), hepatoblastoma (HepG2), and acute lymphoblastic leukemia (MOLT-3). The mechanism often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and activation of apoptotic proteins such as Bax and cleaved-caspase 3 .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological ActivityNotes
1-(2-ethyl-1,3-dihydroinden-2-yl)ethanoneEthanol instead of acetateModerate antimicrobialLess reactive than acetate derivative
2-(4-fluorophenyl)quinolin-7-amineQuinoline structureAntimicrobial and anticancerInhibits DNA gyrase; broader spectrum
2-(4-methylphenyl)-1H-indoleIndole structureAnticancerInduces apoptosis but less potent than acetate derivative

The unique vinyl group in this compound contributes to its distinctive reactivity compared to these similar compounds. This reactivity is crucial for developing new therapeutic agents.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of derivatives from this compound, researchers found that certain modifications significantly enhanced cytotoxicity against HCT116 and MDA-MB-231 cell lines. The most potent derivatives were shown to induce apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives. The results indicated that some compounds exhibited effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action was attributed to membrane disruption.

Properties

IUPAC Name

(2-ethenyl-1,3-dihydroinden-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZRFDBCDWKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC2=CC=CC=C2C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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